2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Overview
Description
Ticarpen, also known as ticarcillin disodium, is a broad-spectrum, semi-synthetic penicillin antibiotic. It is derived from penicillin and is similar to carbenicillin in action. Ticarpen is primarily used to treat bacterial infections by inhibiting bacterial cell wall synthesis .
Preparation Methods
Ticarpen is synthesized through a semi-synthetic process. The preparation involves the reaction of penicillin with thiophene-2-acetic acid to form ticarcillin. The disodium salt form, ticarcillin disodium, is then obtained by neutralizing ticarcillin with sodium hydroxide . Industrial production methods typically involve large-scale fermentation processes followed by chemical modification to produce the desired antibiotic .
Chemical Reactions Analysis
Ticarpen undergoes several types of chemical reactions, including:
Oxidation: Ticarpen can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in ticarpen.
Substitution: Ticarpen can undergo substitution reactions, particularly at the beta-lactam ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Ticarpen has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Used in clinical research to develop new antibiotics and treatment protocols for bacterial infections.
Industry: Applied in the pharmaceutical industry for the production of antibiotic formulations
Mechanism of Action
Ticarpen exerts its effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular targets are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .
Comparison with Similar Compounds
Ticarpen is similar to other beta-lactam antibiotics such as carbenicillin and ampicillin. it has a broader spectrum of activity and is more effective against certain gram-negative bacteria. The unique thiophene-2-acetic acid moiety in ticarpen enhances its antibacterial properties compared to other penicillins .
Similar Compounds
- Carbenicillin
- Ampicillin
- Piperacillin
- Mezlocillin
Ticarpen’s unique structure and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.
Properties
IUPAC Name |
benzyl 2,3-dihydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-11-7-4-8-14(12(11)16)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNESYKAPWPTFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461672 | |
Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473436-50-9 | |
Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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